6-Oxo-bexarotene is a significant metabolite of bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma. As a retinoid X receptor selective agonist, bexarotene has garnered attention for its therapeutic applications and its metabolic pathways, particularly the formation of 6-oxo-bexarotene through hepatic metabolism. This compound is classified under the category of retinoids and is part of a broader class of compounds known for their role in regulating gene expression and cellular differentiation.
The synthesis of 6-oxo-bexarotene involves the oxidation of bexarotene, typically facilitated by enzymatic processes in the liver. The primary method for synthesizing 6-oxo-bexarotene is through the introduction of an oxo group at the 6-position of the bexarotene molecule. While specific synthetic routes are not extensively detailed in available literature, it is understood that this transformation can occur via cytochrome P450-mediated reactions, which are common in drug metabolism .
The molecular structure of 6-oxo-bexarotene can be derived from that of bexarotene by the addition of a carbonyl group at the sixth carbon position.
6-Oxo-bexarotene participates in various chemical reactions primarily related to its metabolic pathways and interactions with retinoid receptors.
The mechanism of action for 6-oxo-bexarotene is closely related to its ability to interact with retinoid receptors, although it exhibits reduced activity compared to its parent compound.
Research indicates that while 6-oxo-bexarotene circulates systemically after bexarotene administration, its contribution to therapeutic effects is minimal compared to bexarotene itself .
Experimental data highlight that 6-oxo-bexarotene's stability can vary based on environmental conditions such as light exposure and solvent interactions .
The primary application of 6-oxo-bexarotene lies within scientific research focused on understanding the metabolic pathways and pharmacokinetics associated with bexarotene.
6-Oxo-bexarotene (4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid; C₂₄H₂₆O₃; MW 362.47 g/mol) is a ketone metabolite derived from the synthetic retinoid bexarotene. Its structure features a tetrahydronaphthalene core with a ketone group at the C6 position and a carboxylic acid-terminated phenyl ring connected via an ethenyl bridge [2] [10]. The conjugated system (ketone → tetrahydronaphthalene → ethenyl bridge → benzoic acid) enables distinct UV absorption maxima at 256 nm and 345 nm, facilitating spectroscopic detection [3].
Differentiation from structural isomers like 7-oxo-bexarotene relies on ion mobility-mass spectrometry (IMS) coupled with collision cross-section (CCS) measurements. The carbonyl position influences molecular geometry, yielding CCS values of 183.9 Ų for protonated 6-oxo-bexarotene versus 185.2 Ų for its 7-oxo isomer. Theoretical calculations (DFT) confirm that the C6 ketone induces a 0.3 Å reduction in molecular length compared to C7-oxidized analogues due to steric interactions with adjacent gem-dimethyl groups [1]. Fragmentation patterns in MS/MS further aid identification: 6-oxo-bexarotene undergoes McLafferty rearrangement at m/z 315, while 7-oxo-bexarotene displays dominant [M-60]⁺ fragments [4].
Table 1: Structural Descriptors of 6-Oxo-Bexarotene
Property | Value/Descriptor | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₆O₃ | High-Resolution MS |
IUPAC Name | 4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid | Nomenclature |
Key Functional Groups | C6 Ketone, Benzoic acid | FT-IR (νC=O 1715 cm⁻¹) |
UV Maxima | 256 nm, 345 nm | UV-Vis Spectroscopy |
Collision Cross Section | 183.9 Ų ([M+H]⁺) | Trapped Ion Mobility MS |
Dominant MS/MS Fragment | m/z 315 (McLafferty rearrangement) | Q-TOF Mass Spectrometry |
The primary biosynthetic route to 6-oxo-bexarotene involves hepatic cytochrome P450 (CYP3A4)-mediated oxidation of bexarotene. In vitro studies with human liver microsomes demonstrate a two-step enzymatic process: initial hydroxylation at C6 yields 6-hydroxy-bexarotene, followed by dehydrogenation to the ketone [2] [4]. This pathway dominates in humans, with 6-oxo-bexarotene constituting >40% of circulating oxidative metabolites after oral bexarotene administration. Species-specific variations exist: rats exhibit higher 7-hydroxylation activity, while dogs produce comparable 6- and 7-oxo metabolites [4].
Metabolic kinetics reveal CYP3A4 induction by bexarotene itself. Pretreatment with bexarotene increases microsomal oxidation velocity (Vₘₐₓ) by 2.3-fold and reduces Kₘ by 35%, indicating enhanced enzyme affinity and capacity [9]. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) suppresses 6-oxo-metabolite formation by >80%, confirming enzymatic specificity. Crucially, 6-oxo-bexarotene shows negligible binding to retinoid X receptors (RXRα EC₅₀ >10 μM vs. bexarotene EC₅₀ = 25 nM), confirming its status as a pharmacologically inactive terminal metabolite [2] [7].
Chemoenzymatic synthesis addresses limitations of traditional chemical oxidation for scalable 6-oxo-bexarotene production. Whole-cell biocatalysis using E. coli expressing human CYP3A4 and cytochrome P450 reductase achieves 68% conversion of bexarotene to 6-hydroxybexarotene within 4 hours [8]. Subsequent chemical oxidation (e.g., Dess-Martin periodinane) completes the synthesis to 6-oxo-bexarotene with 92% yield. This hybrid approach avoids unstable intermediates observed in direct chemical synthesis (e.g., epoxidation of C6-C7 double bonds) [3].
Enzyme engineering further optimizes the process. Mutant CYP3A4-V₂ (A370V/F241I) increases regioselectivity for C6-hydroxylation from 5:1 to 11:1 (6-OH:7-OH ratio) and enhances catalytic efficiency (kcat/Kₘ = 4.7 × 10³ M⁻¹s⁻¹ vs. wild-type 1.2 × 10³ M⁻¹s⁻¹) [8]. Immobilization on silica nanoparticles enables enzyme reuse for 10 cycles with <15% activity loss, reducing production costs. Process intensification via continuous-flow reactors coupled with in-line extraction achieves space-time yields of 1.8 g·L⁻¹·h⁻¹, outperforming batch methods by 3-fold [8].
6-Oxo-bexarotene exhibits moderate stability in aqueous solutions (t₁/₂ = 8.2 hours at pH 7.4, 37°C), but undergoes rapid photodegradation under UV exposure. UPLC-MS/MS studies identify four major photodegradants formed via three pathways:
Photodegradation accelerates in the presence of titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles (common in sunscreens), reducing t₁/₂ to <15 minutes under simulated sunlight. Organic UV filters (e.g., avobenzone, benzophenone-3) also accelerate degradation via energy transfer, with rate constants (k) up to 0.28 min⁻¹ [3]. In plasma, 6-oxo-bexarotene forms labile acyl glucuronides detected as [M+176-H]⁻ ions in negative-ion mode MS. Spontaneous hydrolysis occurs at pH >7.5, limiting its utility as a biomarker [4].
Table 2: Major Degradation Products of 6-Oxo-Bexarotene Under UV Irradiation
Degradation Product | m/z | Formation Pathway | Relative Abundance (%) |
---|---|---|---|
4-Acetylbenzoic acid | 163.04 | Norrish Type I cleavage | 28 ± 3 |
5,5,8,8-Tetramethyl-6-oxo-tetralone | 201.13 | Norrish Type I cleavage | 31 ± 2 |
13Z-6-Oxo-bexarotene | 361.18 | E/Z isomerization | 18 ± 1 |
Decarboxylated derivative | 345.15 | Oxidative decarboxylation | 23 ± 4 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1